molecular formula C12H13F2N3 B11728366 N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11728366
M. Wt: 237.25 g/mol
InChI Key: TWVIENZDUACQLT-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a benzyl group, a difluoroethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Benzylation: The final step involves the benzylation of the pyrazole ring, which can be achieved through the reaction of the pyrazole with benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the difluoroethyl group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has been explored for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with specific molecular targets, making it a candidate for:

  • Neurological Disorders: Research indicates that compounds in the pyrazole class can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety.
  • Anti-inflammatory and Anticancer Properties: Studies have shown that related pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds similar to this compound demonstrated submicromolar activity against pancreatic cancer cells by inhibiting mTORC1 activity and enhancing autophagy levels .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

  • Polymers and Nanomaterials: The incorporation of difluoroethyl groups can enhance material properties such as thermal stability and chemical resistance.

Biological Studies

This compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways:

  • Enzyme Inhibition Studies: The compound's ability to bind to specific enzymes allows researchers to study its effects on metabolic pathways and cellular functions.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2,2-difluoroethyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-sulfonamide
  • N-benzyl-1-(2,2-difluoroethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-sulfonamide
  • N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Uniqueness

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Biological Activity

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H18F2N5C_{12}H_{18}F_{2}N_{5}, with a molecular weight of approximately 273.71 g/mol. The compound features a pyrazole core substituted with a benzyl group and a difluoroethyl moiety, which may influence its biological interactions.

Property Value
Molecular FormulaC₁₂H₁₈F₂N₅
Molecular Weight273.71 g/mol
Structural FeaturesBenzyl and difluoroethyl substitutions

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in critical biological pathways, such as mTORC1, which plays a significant role in cell growth and proliferation. In particular, studies indicate that related pyrazole derivatives can disrupt autophagic flux by interfering with mTORC1 reactivation .
  • Antiproliferative Effects : Preliminary structure-activity relationship studies have demonstrated that certain pyrazole derivatives exhibit submicromolar antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Activity : Some pyrazole derivatives have shown promising results against bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

Anticancer Activity

A study focusing on related pyrazole compounds highlighted their ability to reduce mTORC1 activity and increase autophagy in pancreatic cancer cells (MIA PaCa-2). These compounds exhibited potent anticancer activity through a novel mechanism involving the modulation of autophagic processes .

Structure-Activity Relationships (SAR)

Research has identified key structural features contributing to the biological activity of pyrazole derivatives. For instance, the presence of difluoroethyl groups has been linked to enhanced binding affinity for target proteins, which is crucial for therapeutic efficacy .

In Vivo Efficacy

In vivo studies involving similar compounds have demonstrated their ability to suppress tumor growth in rodent models. For example, compounds with structural similarities to this compound showed significant efficacy against xenografts in nude mice .

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2

InChI Key

TWVIENZDUACQLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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